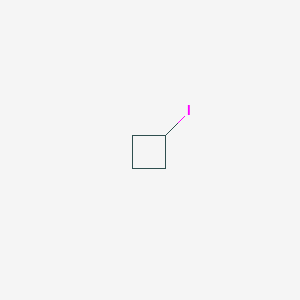

Iodocyclobutane

Vue d'ensemble

Description

Iodocyclobutane is an organic compound with the molecular formula C₄H₇I. It consists of a four-membered cyclobutane ring with an iodine atom attached to one of the carbon atoms. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iodocyclobutane can be synthesized through various methods, including:

Halogenation of Cyclobutane: One common method involves the halogenation of cyclobutane using iodine in the presence of a catalyst. This reaction typically occurs under controlled conditions to ensure selective iodination.

Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as 1,4-diiodobutane, under specific conditions to form the cyclobutane ring with an iodine substituent.

Industrial Production Methods: While this compound is not widely produced on an industrial scale, its synthesis in laboratory settings often involves the use of standard organic synthesis techniques, including halogenation and cyclization reactions.

Analyse Des Réactions Chimiques

Ring-Opening via Heavy-Atom Tunneling

UV photolysis of iodocyclobutane derivatives triggers rapid ring-opening reactions. For example, UV irradiation of (iodomethyl)cyclopropane at ~10 K produces 3-buten-1-yl radicals instead of the expected cyclopropylcarbinyl intermediate (Scheme 1A) . This suggests that cyclopropylcarbinyl radicals formed during C–I bond cleavage undergo immediate ring opening via heavy-atom tunneling, bypassing traditional kinetic pathways. Theoretical studies corroborate this mechanism, highlighting the role of quantum tunneling in low-temperature reactions .

Key Data:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| (Iodomethyl)cyclopropane | UV, 10 K | 3-Buten-1-yl radical | N/A |

Formation of Butadiene

Flash vacuum thermolysis (FVT) of this compound derivatives at elevated temperatures (~500°C) predominantly yields butadiene (Scheme 1B) . This contrasts with photolytic pathways, indicating temperature-dependent selectivity. The reaction proceeds via homolytic C–I bond cleavage, followed by β-scission of the cyclobutyl radical intermediate.

Nucleophilic Displacement

This compound undergoes nucleophilic substitution with amines under optimized conditions. For instance, reaction with morpholine in DMSO at 80°C produces bicyclo[1.1.0]butane derivatives (Table 1) . The reaction is highly solvent-dependent, with DMSO outperforming TFE or NMP due to its ability to stabilize intermediates.

Optimization Data:

| Solvent | Temp (°C) | Yield (%) |

|---|---|---|

| DMSO | 80 | 82 |

| TFE | 80 | <5 |

| NMP | 80 | 35 |

1,4-Biradical Formation and Cyclization

Treatment of this compound derivatives with hypervalent iodine reagents (e.g., HTIB) generates iodonitrene intermediates, which facilitate nitrogen extrusion to form 1,4-biradicals (Scheme 1D) . These biradicals undergo rapid intramolecular C–C bond formation, yielding multisubstituted cyclobutanes stereospecifically. Competing β-fragmentation pathways produce olefinic byproducts (e.g., butadiene).

Mechanistic Highlights:

Applications De Recherche Scientifique

Synthetic Chemistry Applications

1.1 Cyclopropanation Reactions

Iodocyclobutane has been effectively utilized in cyclopropanation reactions, which are crucial for constructing three-membered ring compounds. Recent studies have demonstrated that iodonium ylides derived from this compound can react with alkenes under blue LED irradiation to form cyclopropanes with high yields (up to 96%) and selectivity. This process is notable for being metal-free and environmentally friendly, aligning with the growing demand for sustainable synthetic methods .

Table 1: Cyclopropanation Yields Using this compound Derivatives

| Iodonium Ylide | Alkene Type | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 1a | Styrene | 71 | 2.5 |

| 1f | p-OMe Styrene | 87 | 2.5 |

| 1e | p-CF3 Styrene | 89 | 2.5 |

| 1j | Cyclohexene | 35 | 24 |

This table summarizes the yields obtained from various iodonium ylides reacting with different alkenes, showcasing the efficiency of this compound derivatives in cyclopropanation.

1.2 Mechanistic Insights

The mechanism of cyclopropanation involves the generation of diradical intermediates upon irradiation, which subsequently undergo cyclization to form the desired products. Studies indicate that the reaction proceeds without significant heating, which is advantageous for maintaining selectivity and minimizing side reactions .

Photochemical Applications

This compound's ability to undergo photochemical transformations has opened avenues for novel synthetic pathways. The use of blue LED light for initiating reactions involving iodonium ylides allows for milder conditions and improved selectivity compared to traditional methods that rely on thermal activation .

2.1 Photoredox Catalysis

The incorporation of iodonium ylides into photoredox catalysis has been investigated, revealing their potential as precursors for reactive intermediates in various organic transformations. This approach not only enhances reaction rates but also expands the scope of available substrates .

Case Studies

3.1 Synthesis of β-Amino Acid Derivatives

A significant application of this compound derivatives is in the synthesis of β-amino acids through stereocontrolled processes. Researchers have reported methodologies utilizing photochemical strategies to achieve diverse trifunctionalized β-amino acid derivatives from iodonium ylides . This highlights the compound's utility in producing biologically relevant molecules.

3.2 Halogen Atom Transfer Reactions

This compound also plays a role in halogen atom transfer (XAT) reactions, which are essential for generating radicals necessary for bond formation. Its use in these reactions demonstrates its versatility beyond cyclopropanation, providing a pathway to create complex molecular architectures .

Mécanisme D'action

The mechanism of action of iodocyclobutane in various reactions involves the reactivity of the iodine atom and the strained cyclobutane ring. The iodine atom can act as a leaving group in substitution and elimination reactions, facilitating the formation of new bonds. The strained ring structure of cyclobutane makes it susceptible to ring-opening reactions, which can lead to the formation of different products depending on the reaction conditions.

Comparaison Avec Des Composés Similaires

Cyclobutane: The parent compound without the iodine substituent.

Bromocyclobutane: Similar structure with a bromine atom instead of iodine.

Chlorocyclobutane: Similar structure with a chlorine atom instead of iodine.

Comparison:

Reactivity: Iodocyclobutane is generally more reactive than its bromine and chlorine counterparts due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond.

Applications: While all these compounds are used in organic synthesis, this compound’s unique reactivity makes it particularly valuable in specific reactions where a more reactive halogen is required.

Activité Biologique

Iodocyclobutane, specifically 3-iodocyclobutane-1-carboxylic acid and its derivatives, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its reactivity, potential therapeutic applications, and relevant case studies.

Chemical Structure and Reactivity

This compound is characterized by a four-membered cyclobutane ring with an iodine atom attached. The presence of the iodine atom enhances the compound's reactivity, particularly in nucleophilic substitution reactions. The carboxylic acid functional group further contributes to its chemical behavior, allowing for various reactions such as:

- Substitution Reactions : The iodine atom can be replaced by nucleophiles like amines or thiols.

- Reduction Reactions : Reduction can yield cyclobutane derivatives.

- Oxidation Reactions : The ester group can be oxidized to form carboxylic acids.

These reactions are influenced by the stereochemistry of the diastereomers formed during synthesis, which can lead to varied biological effects due to their spatial arrangements .

Biological Activity and Therapeutic Applications

While specific biological activities of this compound have not been extensively documented, compounds with similar structures have shown significant interactions in pharmacology. For instance, cyclobutane derivatives have been investigated for their potential as anti-cancer agents. The unique stereochemistry of this compound diastereomers may lead to different interactions with biological targets, making them subjects of interest in drug development .

Potential Applications in Cancer Therapy

Recent studies have explored the repositioning of organohalogen compounds as inhibitors for specific cancer targets. For example, research identified potent B-Raf V600E inhibitors through molecular docking studies involving halogen bonding interactions. Two compounds, rafoxanide and closantel, demonstrated significant inhibitory activity against B-Raf V600E with IC50 values comparable to established drugs . This suggests that this compound derivatives may also exhibit similar therapeutic potential.

Case Studies

-

B-Raf V600E Inhibitors :

- Study Overview : A study focused on identifying potent inhibitors for B-Raf V600E via molecular docking.

- Findings : Rafoxanide and closantel were identified as effective inhibitors with IC50 values of 0.07 μM and 1.90 μM, respectively .

- Implications : These findings highlight the potential for this compound derivatives to serve as scaffolds for developing new anti-cancer agents.

-

Reactivity Studies :

- Research Focus : Interaction studies involving 3-iodocyclobutane-1-carboxylic acid revealed its reactivity with various nucleophiles and electrophiles.

- : Understanding these interactions can provide insights into the compound's mechanisms of action and potential biological effects .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their unique features and potential applications:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Bromocyclobutane-1-carboxylic acid | Similar cyclobutane ring but brominated | Different halogen alters reactivity significantly |

| Cyclopropane-1-carboxylic acid | Smaller ring structure | More strain affects stability |

| 3-Methylcyclobutane-1-carboxylic acid | Methyl group instead of iodine | Alters steric hindrance and electronic properties |

| 3-Iodopentanoic acid | Linear chain instead of cyclic | Different physical properties due to linearity |

The presence of iodine in 3-iodocyclobutane-1-carboxylic acid contributes to its unique reactivity compared to these similar compounds, particularly in nucleophilic substitution reactions .

Propriétés

IUPAC Name |

iodocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7I/c5-4-2-1-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVOSTCYXXRQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513424 | |

| Record name | Iodocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38557-29-8 | |

| Record name | Iodocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | iodocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.